molecular formula C25H26N4O2S B2885337 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 942005-01-8

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No.: B2885337
CAS No.: 942005-01-8
M. Wt: 446.57
InChI Key: RXXTUPIXXBABLG-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzamide moiety linked to a dihydrocyclopentathiazole scaffold and a phenylpiperazine group, a combination observed in compounds targeting various biological pathways . The phenylpiperazine unit is a privileged structure in drug discovery, frequently found in ligands for central nervous system (CNS) targets . Furthermore, benzamide derivatives are known to exhibit a range of bioactive properties, and related compounds with similar structural features have been investigated as modulators of enzymes like fatty acid amide hydrolase (FAAH) . This suggests potential research applications in areas such as neurology and pain science . The specific integration of the 4-methylbenzamide and the phenylpiperazine-1-carbonyl components within a cyclopentathiazole framework makes this compound a valuable chemical tool for probing biological mechanisms, optimizing structure-activity relationships (SAR), and developing novel therapeutic candidates. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-[4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-17-7-9-18(10-8-17)23(30)27-25-26-22-20(11-12-21(22)32-25)24(31)29-15-13-28(14-16-29)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXTUPIXXBABLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with an appropriate electrophile.

    Coupling with benzamide: The final step involves coupling the intermediate product with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, such as the thiazole ring or the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation or alkylation).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders due to the presence of the piperazine ring, which is known to interact with neurotransmitter receptors.

    Biological Research: It can be used as a probe to study the function of specific proteins or enzymes, especially those involved in signal transduction pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may also play a role in binding to specific proteins or enzymes, affecting their function and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Unlike triazole-thiones, the thiazole lacks tautomerism, which may improve chemical stability under physiological conditions .
  • The phenylpiperazine-carboxamide group shares conformational similarities with ’s piperazine-carboxamide, adopting a chair conformation that optimizes hydrophobic interactions .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy

  • Target Compound : Expected C=O stretches (benzamide and carbonyl) near 1660–1680 cm⁻¹, consistent with ’s hydrazinecarbothioamides .
  • Triazole-Thiones : Exhibit C=S stretches at 1247–1255 cm⁻¹ and absence of S-H bands (~2500–2600 cm⁻¹), confirming thione tautomer dominance .
  • Piperazine-Carboxamides : Show characteristic N-H stretches (3278–3414 cm⁻¹) and C=O stretches (~1680 cm⁻¹), aligning with the target compound’s benzamide group .

Solubility and Lipophilicity

  • The 4-methylbenzamide substituent in the target compound likely increases lipophilicity compared to triazole-thiones’ polar sulfonyl groups.
  • Piperazine’s basic nitrogen enhances water solubility , similar to ’s ethylpiperazine-carboxamide .

Pharmacological Implications

  • Triazole-Thiones : Antimicrobial activity via sulfonylphenyl and thione groups .
  • Piperazine-Carboxamides : CNS modulation (e.g., dopamine/serotonin receptor interactions) due to piperazine’s conformational flexibility .
  • Target Compound : The thiazole and benzamide motifs may target enzymes like kinases or proteases, while the phenylpiperazine could confer CNS permeability.

Biological Activity

4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25_{25}H26_{26}N4_{4}O2_{2}S
Molecular Weight446.6 g/mol
CAS Number942005-01-8

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, due to the presence of the phenylpiperazine moiety.

In Vitro Studies

In vitro studies have demonstrated that 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide exhibits significant activity against specific targets:

  • Glycine Transporter Inhibition : The compound has been evaluated for its ability to inhibit glycine transporters (GlyT). A related study on similar benzamide derivatives showed that modifications in the structure could enhance GlyT inhibition, suggesting a potential therapeutic role in disorders like schizophrenia and depression .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may exert neuroprotective effects through anti-inflammatory mechanisms. This was evidenced by reduced levels of pro-inflammatory cytokines in cell cultures treated with the compound .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

  • Behavioral Studies : In rodent models, administration of the compound resulted in observable changes in behavior consistent with anxiolytic and antidepressant effects. These findings align with its proposed action on serotonin receptors .
  • Toxicity Assessments : Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and thiazole rings significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance receptor affinity and selectivity. This knowledge is critical for the development of more potent analogs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial assessing the efficacy of similar compounds in treating anxiety disorders showed promising results, leading researchers to explore derivatives like 4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide as candidates for further development .
  • Case Study 2 : Research on neurodegenerative diseases has indicated that compounds with similar structural features can improve cognitive function and reduce neuroinflammation in animal models, suggesting potential applications for this compound in Alzheimer's disease therapy .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Coupling of the piperazine-carbonyl moiety : Use nucleophilic acyl substitution with 4-phenylpiperazine and a carbonyl donor (e.g., chloroformate or activated carboxylic acid) in polar aprotic solvents like DMF or dichloromethane. Bases such as K2_2CO3_3 or Et3_3N are critical for deprotonation .
  • Formation of the cyclopenta[d]thiazole core : Cyclocondensation of thioamide precursors under reflux with dehydrating agents (e.g., P2_2O5_5) in toluene or xylene .
  • Final benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopenta[d]thiazol-2-amine and 4-methylbenzoic acid derivatives .
    Key Conditions : Monitor reaction progress via TLC; purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the cyclopenta[d]thiazole ring and piperazine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for intermediates with high halogen content (e.g., chlorine in precursors) .
  • HPLC-PDA : Ensures >95% purity by quantifying residual solvents or unreacted starting materials .

Advanced: How can reaction yields be optimized during cyclopenta[d]thiazole formation?

  • Solvent Selection : Use high-boiling solvents (e.g., xylene) to maintain reflux temperatures (140–160°C) for efficient cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation while minimizing side products .
  • In Situ Monitoring : Employ FT-IR to track carbonyl intermediate formation and adjust reaction time dynamically .

Advanced: What mechanistic hypotheses explain this compound's biological activity?

  • Target Engagement : The piperazine moiety may interact with serotonin or dopamine receptors, as seen in analogous benzamide derivatives. Molecular docking studies (e.g., AutoDock Vina) predict high affinity for GPCRs due to hydrophobic interactions with the cyclopenta[d]thiazole core .
  • Enzyme Inhibition : The benzamide group could act as a hydrogen-bond donor to catalytic residues in kinases (e.g., EGFR), validated via kinase inhibition assays .

Advanced: How should researchers address discrepancies in reported biological activity data?

  • Orthogonal Assays : Replicate findings using both cell-based (e.g., MTT assay) and biochemical (e.g., fluorescence polarization) methods to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes, as metabolic instability may explain variability in IC50_{50} values .

Advanced: What computational strategies predict regioselectivity in cyclopenta[d]thiazole synthesis?

  • DFT Calculations : Model transition states to identify kinetically favored pathways (e.g., 5-membered vs. 6-membered ring closure) .
  • Steric Maps : Use molecular mechanics (e.g., MM2 force field) to assess steric hindrance at potential reaction sites .

Advanced: How does steric bulk influence solubility and formulation?

  • LogP Analysis : Measure octanol/water partitioning to predict solubility; derivatives with logP >5 may require nanoformulation (e.g., liposomes) for in vivo delivery .
  • Salt Formation : Introduce sulfonate or hydrochloride salts via acid-base reactions to enhance aqueous solubility .

Advanced: What protocols ensure compound stability during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the benzamide bond .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the thiazole ring, confirmed via accelerated stability studies (ICH Q1A guidelines) .

Advanced: How can structure-activity relationships (SAR) guide further derivatization?

  • Piperazine Substitution : Replace 4-phenyl with 4-fluorophenyl to enhance blood-brain barrier penetration, as seen in related CNS-targeting analogs .
  • Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-methyl position to improve metabolic stability .

Advanced: What in vitro models validate target engagement in disease contexts?

  • Cancer : Test antiproliferative activity in 3D spheroid models (e.g., HCT-116 colon cancer) to mimic tumor microenvironments .
  • Neuroinflammation : Assess cytokine suppression in LPS-stimulated microglial cells (e.g., BV2 line) .

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